molecular formula C11H17N3OS B5388495 N-cyclopentyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide

N-cyclopentyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No.: B5388495
M. Wt: 239.34 g/mol
InChI Key: APQCBHKKKJWWME-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic small molecule designed for research applications. Its structure incorporates a 1-methyl-1H-imidazole moiety, a privileged scaffold in medicinal chemistry known for its versatility in interacting with biological targets through hydrogen bonding, coordination, and π-π stacking . This core structure is found in compounds with a broad spectrum of documented pharmacological activities, making it a point of interest in early-stage drug discovery for investigating new therapeutic agents . The molecule also features a sulfanyl-acetamide linker connected to a cyclopentyl group, a structural motif that can influence the compound's lipophilicity and overall pharmacokinetic profile. Researchers may value this compound as a key intermediate or building block for synthesizing more complex chemical libraries. It also serves as a candidate for probing structure-activity relationships (SAR), particularly around the imidazole core, to modulate potency and selectivity against various enzymes or cellular receptors. This product is intended for laboratory research purposes and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-cyclopentyl-2-(1-methylimidazol-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3OS/c1-14-7-6-12-11(14)16-8-10(15)13-9-4-2-3-5-9/h6-7,9H,2-5,8H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APQCBHKKKJWWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC(=O)NC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101325161
Record name N-cyclopentyl-2-(1-methylimidazol-2-yl)sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101325161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49726784
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

878425-90-2
Record name N-cyclopentyl-2-(1-methylimidazol-2-yl)sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101325161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide typically involves the formation of the imidazole ring followed by the introduction of the cyclopentyl and sulfanylacetamide groups. One common method involves the reaction of 1-methylimidazole with cyclopentanone in the presence of a base to form the cyclopentyl-substituted imidazole. This intermediate is then reacted with chloroacetamide in the presence of a thiol reagent to introduce the sulfanylacetamide group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-cyclopentyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. The sulfanylacetamide moiety may interact with thiol groups in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The compound’s core structure includes:

  • Cyclopentyl group : Enhances lipophilicity compared to linear or aromatic substituents.
  • Sulfanyl linker : Contributes to metabolic stability and conformational flexibility.

Key differences from analogs in the evidence include:

Compound Name / ID Substituents / Modifications Molecular Weight (g/mol) Notable Features Reference
Target Compound N-Cyclopentyl, 1-methylimidazole-2-thiol ~293.4* Balanced lipophilicity; potential for CNS penetration
2-{[5-(4-acetamidophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-arylacetamide derivatives Aryl groups (e.g., 4-acetamidophenyl), oxadiazole ring ~350–450 High antimicrobial activity (e.g., S. aureus, MIC = 63 µg/mL)
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t) Chloro, methylphenyl, indole-oxadiazole 428.5 LOX inhibition (IC₅₀ = 0.43 µM); α-glucosidase inhibition (IC₅₀ = 0.37 µM)
N-(1H-benzo[d]imidazol-2-yl)-2-phenyl-N'-tosylacetamidine (5a) Benzimidazole, tosyl group ~450* Rigid planar structure; potential for DNA intercalation
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide Fluorophenyl, methylsulfinyl, pyridyl ~400* Chiral sulfinyl group; enhanced target selectivity

*Estimated based on structural similarity.

Biological Activity

N-cyclopentyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

Overview of the Compound

This compound has the molecular formula C11H17N3OSC_{11}H_{17}N_{3}OS. The structure includes an imidazole ring, a cyclopentyl group, and a sulfanylacetamide moiety, which contribute to its diverse biological activities and potential therapeutic uses.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Imidazole Ring : Reaction of 1-methylimidazole with cyclopentanone in the presence of a base.
  • Introduction of the Cyclopentyl Group : Utilizing cyclopentylamine and appropriate reagents.
  • Sulfanyl Group Attachment : Reaction with chloroacetamide in the presence of thiol reagents.

These synthetic routes are optimized for both laboratory and industrial scales to ensure high yield and purity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity.
  • Thiol Group Interaction : The sulfanylacetamide moiety may interact with thiol groups in proteins, modulating their function and affecting various biochemical pathways .

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. In vitro studies demonstrated effective inhibition against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Antifungal Activity

Similar studies have reported antifungal properties, where derivatives of this compound exhibited significant activity against fungi like Candida albicans and Aspergillus niger. For instance, certain derivatives displayed MIC values lower than those of standard antifungal agents .

Anticancer Potential

Research indicates that this compound may also possess anticancer properties. In cellular assays, it has been observed to induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves modulation of apoptotic pathways through interaction with specific cellular receptors .

Case Studies

Several studies have explored the biological activities of this compound:

StudyFocusFindings
Jain et al. (2020)Antimicrobial ActivityReported MIC values for bacterial strains indicating strong inhibition compared to controls.
MDPI Study (2021)Antifungal ActivityIdentified significant antifungal effects against Fusarium species with lower MIC than commercial fungicides.
PMC Article (2021)Anticancer ActivityDemonstrated apoptosis induction in cancer cell lines with potential pathway modulation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-cyclopentyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide?

  • Methodology :

Imidazole Ring Formation : Cyclize precursors like glyoxal derivatives under acidic/basic conditions (e.g., using ammonium acetate) .

Sulfanyl Linkage Introduction : React the imidazole intermediate with a thiol-containing compound (e.g., mercaptoacetamide derivatives) under inert atmospheres to avoid oxidation .

Cyclopentyl Group Attachment : Use nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amidation) to introduce the N-cyclopentyl moiety .

  • Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using recrystallization or column chromatography .

Q. How can the structural integrity of the compound be validated post-synthesis?

  • Analytical Techniques :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm functional group positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : For 3D structural elucidation; refine data using SHELXL .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Approach :

Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases) or receptors. Focus on hydrogen bonding between the imidazole ring and active sites .

Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over 100+ nanoseconds using GROMACS .

  • Validation : Compare predicted binding affinities with experimental IC50 values from enzymatic assays .

Q. What strategies resolve contradictions in bioactivity data across different cell lines?

  • Methodology :

Dose-Response Curves : Perform assays (e.g., MTT for cytotoxicity) in triplicate across multiple cell lines (e.g., HeLa, MCF-7) to identify cell-type-specific effects .

Mechanistic Profiling : Use RNA sequencing to compare gene expression changes in responsive vs. non-responsive cells .

  • Case Study : A structurally analogous compound showed IC50 variability (10–50 µM) due to differential expression of redox enzymes affecting sulfanyl group reactivity .

Q. How can structure-activity relationships (SAR) guide functional group modifications?

  • Key Modifications :

  • Imidazole Substituents : Replace the 1-methyl group with bulkier alkyl chains to enhance hydrophobic interactions .
  • Sulfanyl Linkage : Oxidize to sulfone for improved metabolic stability .
    • Evaluation : Test derivatives in parallel assays (e.g., antimicrobial disk diffusion, kinase inhibition) and correlate results with LogP and polar surface area .

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